

X-ray crystallographic analysis of 3-Azabicyclo[3.1.0]hexane derivatives

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Compound of Interest

Compound Name: 3-Azabicyclo[3.1.0]hexane

Cat. No.: B1253506

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A comparative guide to the X-ray crystallographic analysis of various **3-Azabicyclo[3.1.0]hexane** derivatives is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the structural parameters of different derivatives, detailed experimental protocols for their synthesis and crystallographic analysis, and a visual representation of the general experimental workflow. The **3-azabicyclo[3.1.0]hexane** scaffold is a key structural motif in medicinal chemistry, often used as a conformationally restricted analog of piperidine, and is present in numerous bioactive compounds.^{[1][2]} Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for several **3-Azabicyclo[3.1.0]hexane** derivatives, allowing for a direct comparison of their structural parameters.

Table 1: Crystallographic Data for **3-Azabicyclo[3.1.0]hexane** Derivatives

Compound Name	Empirical Formula	Molecular Weight (g/mol)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Z	Ref.
1-benzoyl-5-methyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione (2a)	C ₁₉ H ₁₅ NO ₃	305.32	Orthorhombic	Pca2 ₁	21.5147(16)	5.6766(5)	24.744(14)	90	90	90	302.0(5)	8	[3]
1-benzoyl-5-methyl-	C ₂₅ H ₁₉ NO ₃ S	415.47	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	-	-	[3]

3-
(2-
(ph
enyl
thio
)ph
enyl
)-3-
aza
bicy
clo[
3.1.
0]h
exa
ne-
2,4-
dio
ne
(2k)

Eth	-	-	-	-	-	-	-	-	-	-	-	-	-	[4]
yl														
5-														
Cya														
no-														
2-														
(Dic														
yan														
om														
eth														
yl)-														
2-														
Met														
hyl-														
4-														
Oxo														
-6-														
Phe														

nyl-

3-

Aza

bicy

clo[

3.1.

0]H

exa

ne-

1-

Car

box

ylat

e

Eth

yl

2-

(4-

met

hox

yph

enyl

)-6-

oxa

-3-

aza

bicy

clo[

3.1.

0]h

exa

ne-

3-

car

box

ylat

e

C₁₄

H₁₇

NO

4

-

-

-

-

-

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[5]

end
o-3-
met
hyl-
6-
mor
pho
lino
-3-
aza
bicy - - - - - - - - - - - - [6]
clo[
3.1.
0]h
exa
ne
deri
vati
ve
(8b)

Further data for compounds 2k and others were mentioned in the search results but full crystallographic tables were not immediately available in the snippets. A comprehensive guide would require accessing the full supplementary information of the cited papers.

Experimental Protocols

The synthesis and crystallographic analysis of **3-Azabicyclo[3.1.0]hexane** derivatives involve multi-step procedures. The following is a generalized summary of the experimental protocols found in the literature.

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Several synthetic strategies have been employed to construct the **3-azabicyclo[3.1.0]hexane** core.

- 1,3-Dipolar Cycloaddition: This is a common method involving the reaction of azomethine ylides with cyclopropenes.[7] In a typical procedure, an in situ generated azomethine ylide undergoes a cycloaddition reaction with a substituted cyclopropene to yield the desired spiro-fused **3-azabicyclo[3.1.0]hexane**. [8]
- Palladium-Catalyzed Cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst to afford a range of **3-azabicyclo[3.1.0]hexane** derivatives in high yields and diastereoselectivities.[9]
- Three-Component Reaction: A practical and efficient method for the synthesis of 1-azabicyclo[3.1.0]hex-3-ene derivatives involves a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water.[10]
- [3+2] Cycloaddition: The synthesis of isomeric 6-trifluoromethyl-**3-azabicyclo[3.1.0]hexanes** has been achieved via a key [3+2] cycloaddition reaction between N-benzylmaleimide and trifluoromethyldiazomethane.[1]

X-ray Crystallographic Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture, such as ethyl acetate or chloroform.[1][5]

The general procedure for X-ray crystallographic analysis is as follows:

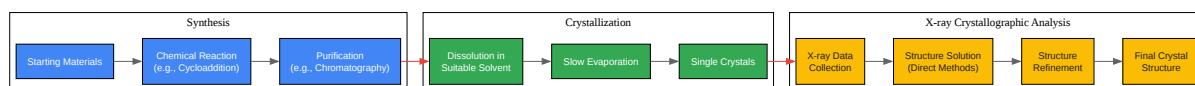
- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is cooled to a low temperature (e.g., 158 K or 293 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).[3]
- Data Reduction and Structure Solution: The collected diffraction data are processed, and the crystal structure is solved using direct methods with software such as SHELXS97.[10]
- Structure Refinement: The structural model is refined by a full-matrix least-squares technique on F^2 using software like SHELXL2014.[10] Anisotropic thermal parameters are typically

used for non-hydrogen atoms, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[10]

- Visualization: The final structure is visualized using software such as ORTEP or DIAMOND to generate diagrams of the molecule.[3][10]

Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis and X-ray crystallographic analysis of **3-Azabicyclo[3.1.0]hexane** derivatives.



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